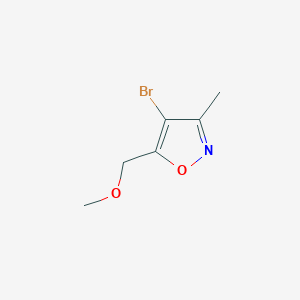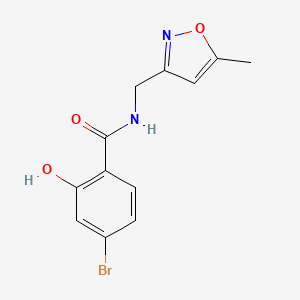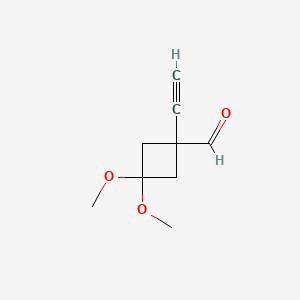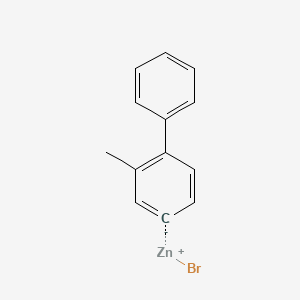
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide: is an organic compound with the molecular formula C10H19NO3 It is characterized by the presence of a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide typically involves the reaction of tetrahydrofuran-2-methanol with 3-bromopropylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step is usually carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form a lactone.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of a lactone derivative.
Reduction: Formation of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide involves its interaction with specific molecular targets. The tetrahydrofuran ring and the amide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)amine: Similar structure but with an amine group instead of an amide.
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)ethylamine: Similar structure with an ethyl group attached to the amine.
n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)benzamide: Similar structure with a benzamide group.
Uniqueness: n-(3-((Tetrahydrofuran-2-yl)methoxy)propyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tetrahydrofuran ring enhances its solubility and stability, while the amide group allows for specific interactions with biological targets.
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
N-[3-(oxolan-2-ylmethoxy)propyl]acetamide |
InChI |
InChI=1S/C10H19NO3/c1-9(12)11-5-3-6-13-8-10-4-2-7-14-10/h10H,2-8H2,1H3,(H,11,12) |
InChI Key |
ASOZGGLPIFGSPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCCOCC1CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


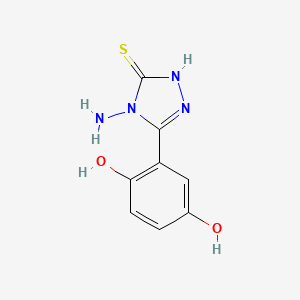

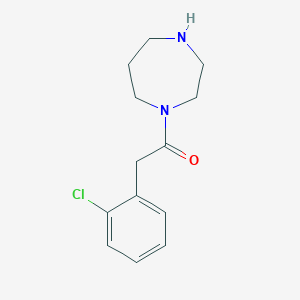

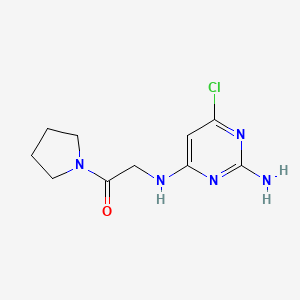
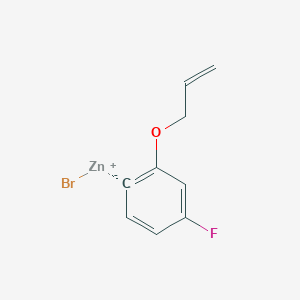
![2-Bromo-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B14900264.png)
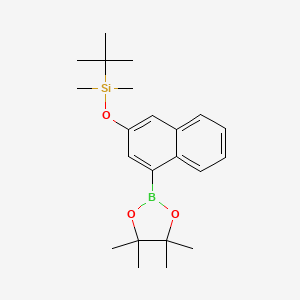
![N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide](/img/structure/B14900273.png)
